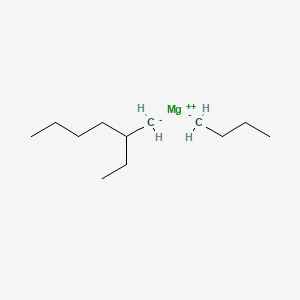

magnesium;butane;3-methanidylheptane

Description

Properties

CAS No. |

214402-25-2 |

|---|---|

Molecular Formula |

C12H26Mg |

Molecular Weight |

194.64 g/mol |

IUPAC Name |

magnesium;butane;3-methanidylheptane |

InChI |

InChI=1S/C8H17.C4H9.Mg/c1-4-6-7-8(3)5-2;1-3-4-2;/h8H,3-7H2,1-2H3;1,3-4H2,2H3;/q2*-1;+2 |

InChI Key |

HNXATQOWAQCLMV-UHFFFAOYSA-N |

Canonical SMILES |

CCC[CH2-].CCCCC([CH2-])CC.[Mg+2] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of magnesium;butane;3-methanidylheptane typically involves the reaction of magnesium with organic halides. This process is carried out in an inert atmosphere to prevent unwanted reactions with moisture or oxygen. Common solvents used in this reaction include diethyl ether and tetrahydrofuran. The reaction conditions often require the use of an excess of magnesium and careful control of temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and yield. Techniques such as mechanical ball milling, chemical vapor deposition, and plasma-assisted synthesis are employed to enhance the production process .

Chemical Reactions Analysis

Types of Reactions

Magnesium;butane;3-methanidylheptane undergoes various chemical reactions, including:

Oxidation: Reacts with oxygen to form oxides.

Reduction: Can be reduced by strong reducing agents.

Substitution: Undergoes nucleophilic substitution reactions with halides.

Common Reagents and Conditions

Common reagents used in reactions with this compound include halides, acids, and bases. The conditions for these reactions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from reactions with this compound depend on the specific reagents and conditions used. For example, reactions with halides typically produce organomagnesium halides, while reactions with acids can yield magnesium salts and hydrocarbons .

Scientific Research Applications

Magnesium;butane;3-methanidylheptane has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.

Biology: Investigated for its potential role in biological systems and as a tool for studying biochemical pathways.

Medicine: Explored for its potential therapeutic applications, including as a component in drug delivery systems.

Industry: Utilized in the production of advanced materials, such as lightweight alloys and high-performance batteries

Mechanism of Action

The mechanism of action of magnesium;butane;3-methanidylheptane involves its interaction with molecular targets through its organometallic bonds. These interactions can influence various biochemical pathways and cellular processes. For example, the compound’s ability to form stable complexes with other molecules makes it useful in catalysis and as a reagent in synthetic chemistry .

Comparison with Similar Compounds

Magnesium (Mg)

Magnesium is an alkaline earth metal (atomic number 12) with high reactivity, commonly used in alloys, pyrotechnics, and pharmaceuticals. In the provided evidence, magnesium appears in the organomagnesium compound magnesium;3-methanidylheptane;bromide (CAS 90224-21-8), a Grignard reagent with molecular weight 217.43 g/mol and density 0.863 g/mL at 25°C . Magnesium sulfate (MgSO₄) is highlighted in clinical applications, demonstrating efficacy in treating pediatric bronchiolitis by reducing hospitalization duration and symptom severity .

Butane (C₄H₁₀)

Butane is a straight-chain alkane and a primary component of liquefied petroleum gas (LPG). It exists as two isomers: n-butane and iso-butane (2-methylpropane). Evidence indicates its role in industrial processes, such as viscosity reduction in methane-saturated bitumen at varying pressures and temperatures . Butane is classified under hydrocarbon gases with health effects assessed via animal data and analogous compounds .

3-Methanidylheptane (C₈H₁₇•)

The term "3-methanidylheptane" refers to a heptane derivative with a methanidyl group (–CH₂–) at the third carbon. However, the evidence primarily describes magnesium;3-methanidylheptane;bromide, an organomagnesium compound used in synthetic chemistry . A structurally related compound, 3-methylheptane (CAS 589-81-1, C₈H₁₈, molar mass 114.23 g/mol), is also documented as a branched alkane .

Comparison with Similar Compounds

Structural and Physical Properties

Key Observations :

- Magnesium;3-methanidylheptane;bromide is a high-molecular-weight organometallic liquid, contrasting with gaseous butane and liquid 3-methylheptane.

- Butane’s low boiling point (−0.5°C) facilitates its use in LPG, while 3-methylheptane’s higher boiling point aligns with typical alkane behavior .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.